molecular formula C17H14ClNO4 B4615167 8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No. B4615167
M. Wt: 331.7 g/mol
InChI Key: YQJUCLAHMFNQOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds has been explored using various techniques. Solvent-free conditions have been utilized for the synthesis of novel compounds in this category, demonstrating a range of yields from 75.7% to 83.5% using materials like 3,4-(methylenedioxy)aniline, 2,2-dimethyl-1,3-dioxane-4,6-dione, and aldehydes through one-pot methods (Wu Xiao-xi, 2015). Additionally, ultrasound-accelerated, catalyst-free, and solvent-free synthesis methods have also been employed, highlighting the efficiency and environmental friendliness of these approaches (D. Azarifar & D. Sheikh, 2012).

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using techniques such as 1H NMR, FT-IR, ESI-MS, and elemental analysis, providing a comprehensive understanding of their chemical makeup. These analyses confirm the successful synthesis of the target compounds and provide a basis for further investigation into their properties and potential applications.

Chemical Reactions and Properties

The chemical reactions involving these compounds have been explored in various studies, including their synthesis through one-pot methods and multi-component reactions. For instance, eco-compatible methods using green catalysts like TiO2 nanoparticles have been developed for the synthesis of these compounds, showcasing the potential for environmentally friendly chemical processes (Diksha Bhardwaj et al., 2019).

Scientific Research Applications

Design and Synthesis of Multifunctional Molecules

Research has demonstrated the utility of structurally similar compounds in the design and synthesis of multifunctional molecules with potential therapeutic applications. For instance, the design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones have been reported. These inhibitors combine antioxidant activity with the ability to combat diabetic complications, highlighting the compound's structural relevance in creating multifunctional therapeutic agents (Qin et al., 2015).

Antimicrobial Activity

Compounds with a similar structural framework have shown promising antimicrobial activities. A series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents have been synthesized and evaluated for their antibacterial efficacy against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria (Sánchez et al., 1995).

Novel Quinoline Derivatives Synthesis

The compound also serves as a synthon in the preparation of novel quinoline derivatives, demonstrating its value in organic synthesis. The versatility of similar compounds in generating otherwise difficult-to-obtain quinolin-5-ones through nucleophilic reactions emphasizes the compound's utility in expanding the chemical space of quinoline derivatives (Kim, 1981).

Solvent-free Synthesis

The compound is relevant in the context of green chemistry, as demonstrated by the solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. This approach underlines the potential of using such compounds in eco-friendly synthetic methodologies (Wu Xiao-xi, 2015).

Eco-Compatible Synthesis

Further emphasizing the compound's role in green chemistry, an eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2 has been described. This method highlights the compound's applicability in sustainable and environmentally friendly chemical syntheses (Bhardwaj et al., 2019).

properties

IUPAC Name

8-(3-chloro-4-methoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-21-14-3-2-9(4-12(14)18)10-6-17(20)19-13-7-16-15(5-11(10)13)22-8-23-16/h2-5,7,10H,6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJUCLAHMFNQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 2
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8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 3
8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 4
8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 5
8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
8-(3-chloro-4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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